molecular formula C16H17ClO3S B2454826 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene CAS No. 339010-96-7

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene

Cat. No.: B2454826
CAS No.: 339010-96-7
M. Wt: 324.82
InChI Key: UBEURPQVXZFZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene is an organic compound with the molecular formula C24H23ClO3S It is a derivative of benzene, characterized by the presence of a chloro group, a phenoxy group, and a butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene typically involves multiple steps. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-phenoxybutylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in substituted aromatic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Phenolic derivatives.

    Electrophilic Aromatic Substitution: Substituted aromatic compounds.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenoxy and butylsulfonyl groups can interact with various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-phenoxybenzene
  • 1-Chloro-4-(4-chlorophenylsulfonyl)benzene
  • 1-Chloro-4-(4-methylphenylsulfonyl)benzene

Uniqueness

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene is unique due to the presence of both a phenoxy group and a butylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(4-phenoxybutylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c17-14-8-10-16(11-9-14)21(18,19)13-5-4-12-20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEURPQVXZFZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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